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Compound of Interest

Compound Name:
2-Bromo-3-chloro-4-

methylpyridine

Cat. No.: B1437285 Get Quote

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-Bromo-3-
chloro-4-methylpyridine

This guide provides an in-depth analysis of 2-Bromo-3-chloro-4-methylpyridine, a key

heterocyclic building block for researchers, medicinal chemists, and professionals in drug

development. We will explore its core chemical properties, propose a robust synthetic pathway,

dissect its reactivity in synthetically crucial reactions, and discuss its applications and safety

protocols. This document is designed to move beyond a simple data sheet, offering insights

into the causality behind experimental choices and providing a framework for its effective use in

complex molecular design.

Core Physicochemical and Spectroscopic Profile
2-Bromo-3-chloro-4-methylpyridine (CAS No. 884495-42-5) is a dihalogenated picoline

derivative whose synthetic utility is defined by the distinct electronic environment of its pyridine

core, substituted with both a bromine and a chlorine atom.[1] This substitution pattern provides

orthogonal handles for sequential, site-selective functionalization, making it a valuable

intermediate in the synthesis of complex molecular architectures.

Molecular Structure
The structure combines the electron-withdrawing nature of the pyridine nitrogen and the two

halogen substituents, influencing the reactivity of each position on the ring.
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Caption: Molecular Structure of 2-Bromo-3-chloro-4-methylpyridine.

Physicochemical Data
The following table summarizes the key physical and chemical properties of the title compound.

Property Value Reference(s)

CAS Number 884495-42-5 [1][2]

Molecular Formula C₆H₅BrClN [1]

Molecular Weight 206.47 g/mol [1]

IUPAC Name
2-bromo-3-chloro-4-

methylpyridine
[1]

Boiling Point
251.5 °C at 760 mmHg

(Predicted)
[2]

Density 1.624 g/cm³ (Predicted) [2]

Flash Point 105.9 °C (Predicted) [2]

LogP 2.9 (Predicted) [1]

Predicted Spectroscopic Data
While experimental spectra for this specific compound are not widely published, a detailed

analysis based on established principles of spectroscopy and data from analogous structures

allows for reliable prediction of its spectral characteristics.

1.3.1. ¹H NMR Spectroscopy The proton NMR spectrum is expected to show three distinct

signals: two aromatic protons and one methyl group.
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Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity Rationale

H6 8.1 - 8.3 Doublet (d)

Located ortho to the

ring nitrogen, leading

to significant

deshielding. Coupled

to H5.

H5 7.1 - 7.3 Doublet (d)

Located meta to the

nitrogen. Coupled to

H6.

CH₃ (at C4) 2.3 - 2.5 Singlet (s)

Standard chemical

shift for a methyl

group attached to an

aromatic ring. No

adjacent protons to

couple with.

1.3.2. ¹³C NMR Spectroscopy The carbon-13 NMR spectrum should display six signals,

corresponding to the five carbons of the pyridine ring and the single methyl carbon.
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Carbon Assignment
Predicted Chemical Shift
(δ, ppm)

Rationale

C2 142 - 145

Attached to bromine and

adjacent to nitrogen;

significantly deshielded.

C6 148 - 152

Attached to nitrogen; typically

the most downfield carbon in a

pyridine ring.

C4 145 - 150

Attached to the methyl group;

its shift is influenced by both

the methyl and adjacent

chloro-substituent.

C3 128 - 132 Attached to chlorine.

C5 123 - 127
Standard aromatic C-H carbon

in a substituted pyridine.

CH₃ 18 - 22
Typical range for an aryl-bound

methyl carbon.

1.3.3. Mass Spectrometry (Electron Ionization) The mass spectrum will be characterized by the

molecular ion peak and distinct isotopic patterns due to the presence of bromine and chlorine.
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m/z Value Interpretation Rationale

205, 207, 209 [M]⁺, [M+2]⁺, [M+4]⁺

The molecular ion peak will

exhibit a characteristic isotopic

pattern. The combination of

one Br atom (~50:50 ratio of

⁷⁹Br:⁸¹Br) and one Cl atom

(~75:25 ratio of ³⁵Cl:³⁷Cl)

results in a distinctive

M:M+2:M+4 peak ratio, which

is a powerful diagnostic tool for

confirming the presence of

both halogens.

126, 128 [M - Br]⁺

Loss of the bromine radical is a

common fragmentation

pathway. The remaining

fragment still contains chlorine,

showing a characteristic

M:M+2 pattern.

170, 172 [M - Cl]⁺

Loss of the chlorine radical.

The remaining fragment still

contains bromine, showing a

characteristic M:M+2 pattern.

Synthesis and Purification
A specific, published protocol for 2-Bromo-3-chloro-4-methylpyridine is not readily available.

However, a robust and logical synthetic route can be designed by combining established

transformations on pyridine scaffolds. A highly plausible pathway involves the initial chlorination

of a commercially available aminopicoline, followed by a Sandmeyer reaction to install the

bromine.

Proposed Synthetic Workflow
The proposed two-step synthesis starts from 2-Amino-4-methylpyridine. The rationale for this

sequence is twofold:
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Directed Chlorination: The amino group at C2 is an ortho-, para-director. However, with the

para-position (C4) blocked by the methyl group and the other ortho-position (C6) being less

activated, chlorination is directed to the C3 and C5 positions. Judicious choice of a

chlorinating agent like N-chlorosuccinimide (NCS) can favor mono-chlorination at the C3

position.

Sandmeyer Reaction: This classic transformation is a reliable method for converting an

amino group on an aromatic ring into a bromide, proceeding via a diazonium salt

intermediate.[3]

Reagents & Conditions

Reagents & Conditions

2-Amino-4-methylpyridine
(Starting Material)

Step 1: Electrophilic Chlorination

2-Amino-3-chloro-4-methylpyridine
(Intermediate)

N-Chlorosuccinimide (NCS)
Acetonitrile (Solvent)
Room Temperature

Step 2: Sandmeyer Reaction

2-Bromo-3-chloro-4-methylpyridine
(Final Product)

1. NaNO₂, HBr (aq), 0 °C
2. CuBr, HBr (aq), Heat

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 2-Bromo-3-chloro-4-methylpyridine.

Detailed Experimental Protocol (Proposed)
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Step 1: Synthesis of 2-Amino-3-chloro-4-methylpyridine

Vessel Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer,

add 2-Amino-4-methylpyridine (1.0 eq).

Dissolution: Add acetonitrile as the solvent under an inert atmosphere (e.g., nitrogen). Stir

until all starting material has dissolved.

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-chlorosuccinimide

(NCS) (1.05 eq) portion-wise over 30 minutes, ensuring the internal temperature does not

exceed 5 °C.

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

Monitor the reaction progress by TLC or LC-MS.

Work-up: Upon completion, concentrate the mixture under reduced pressure. Redissolve the

residue in ethyl acetate and wash sequentially with 1M sodium thiosulfate solution, water,

and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The

crude product can be purified by column chromatography on silica gel to yield the

intermediate.

Step 2: Synthesis of 2-Bromo-3-chloro-4-methylpyridine (Sandmeyer Reaction)

Diazotization: In a suitable reaction vessel, dissolve the 2-Amino-3-chloro-4-methylpyridine

intermediate (1.0 eq) in 48% hydrobromic acid. Cool the mixture to 0 °C in an ice-salt bath

with vigorous stirring.

Nitrite Addition: Prepare a solution of sodium nitrite (1.1 eq) in water. Add this solution

dropwise to the reaction mixture, maintaining the temperature below 5 °C. Stir for an

additional 45 minutes at this temperature after the addition is complete.

Bromination: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48%

hydrobromic acid. Add the cold diazonium salt solution slowly to the CuBr solution.
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Reaction: Heat the mixture to 60-70 °C for 1 hour. Gas evolution (N₂) should be observed.

Monitor for completion by TLC or LC-MS.

Work-up: Cool the reaction to room temperature and neutralize by the slow addition of a

saturated sodium bicarbonate solution or aqueous NaOH until the pH is ~8.

Extraction & Purification: Extract the aqueous layer three times with ethyl acetate. Combine

the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and

concentrate. The crude product should be purified by column chromatography or vacuum

distillation to yield the final product.

Chemical Reactivity and Synthetic Utility
The primary value of 2-Bromo-3-chloro-4-methylpyridine lies in its capacity for selective

functionalization, primarily through palladium-catalyzed cross-coupling reactions. The two

different halogen atoms provide a basis for controlled, sequential bond formation.

Principles of Site Selectivity
In dihalogenated pyridines, the site of initial reactivity in cross-coupling is governed by several

factors:

Bond Dissociation Energy (BDE): The C-Br bond is weaker than the C-Cl bond, making it

more susceptible to the rate-determining oxidative addition step of the palladium catalyst.[4]

Electronic Effects: The position alpha (C2) to the pyridine nitrogen is more electron-deficient

and generally more reactive towards Pd(0) insertion than other positions.[5]

For 2-Bromo-3-chloro-4-methylpyridine, both factors align to make the C2-Br bond the

overwhelmingly preferred site for reaction under standard cross-coupling conditions. This

inherent bias is a powerful tool for synthetic planning, allowing for the introduction of a

substituent at C2 while retaining the C3-Cl bond for a subsequent, different transformation.

While unconventional methods using highly specialized ligands can sometimes reverse this

selectivity, they are the exception rather than the rule.
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Caption: Catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
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Protocol: Suzuki-Miyaura Cross-Coupling at the C2-
Position
This protocol describes a general method for coupling an arylboronic acid to the C2 position of

2-Bromo-3-chloro-4-methylpyridine.

Inert Atmosphere: To a flame-dried Schlenk flask, add 2-Bromo-3-chloro-4-methylpyridine
(1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as potassium

carbonate (2.0 eq).

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq), to the flask.

Solvent Addition: Add a degassed solvent mixture, typically toluene/water (4:1 v/v) or

dioxane/water.

Reaction: Heat the reaction mixture to 90-100 °C and stir for 8-16 hours. Monitor progress by

TLC or LC-MS until the starting material is consumed.

Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the

organic layer sequentially with water and brine.

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure. Purify the crude product by column chromatography on silica gel to obtain

the 2-aryl-3-chloro-4-methylpyridine derivative.

Applications in Drug Discovery and Agrochemicals
Halogenated pyridines are considered "privileged scaffolds" in medicinal chemistry. The 2-

substituted-3-chloro-4-methylpyridine core derived from the title compound is a valuable motif

for several reasons:

Kinase Inhibitors: The pyridine ring can act as a hinge-binding motif in many kinase

inhibitors, which are a critical class of drugs for treating cancer and inflammatory diseases.

[4] The substituents at the C2, C3, and C4 positions allow for fine-tuning of steric and

electronic properties to optimize binding affinity and selectivity.
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Metabolic Stability: The chlorine atom at the C3 position can block a potential site of

metabolic oxidation, thereby improving the pharmacokinetic profile of a drug candidate.

Vectorial Synthesis: The ability to selectively functionalize the C2 position first, followed by a

different reaction at the C3 position (e.g., nucleophilic aromatic substitution or another cross-

coupling), provides a powerful strategy for building molecular complexity in a controlled

manner. This is essential for generating libraries of related compounds for structure-activity

relationship (SAR) studies.

Safety and Handling
2-Bromo-3-chloro-4-methylpyridine is a hazardous substance and must be handled with

appropriate precautions in a well-ventilated chemical fume hood.

Hazard Class GHS Statement
Precautionary
Measures

Reference

Acute Toxicity, Oral
H302: Harmful if

swallowed

Do not eat, drink, or

smoke when using

this product. Wash

hands thoroughly after

handling.

[1]

Skin

Corrosion/Irritation

H315: Causes skin

irritation

Wear protective

gloves and clothing.

Wash skin thoroughly

after handling.

[1]

Serious Eye

Damage/Irritation

H319: Causes serious

eye irritation

Wear eye and face

protection. Rinse

cautiously with water

for several minutes if

contact occurs.

[1]

Specific Target Organ

Toxicity (Single

Exposure)

H335: May cause

respiratory irritation

Avoid breathing

dust/fume/gas/mist/va

pors/spray. Use only

outdoors or in a well-

ventilated area.

[1]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from

incompatible substances like strong oxidizing agents.[6]

Disposal: Dispose of contents and container to an approved waste disposal plant in

accordance with local, state, and federal regulations.

Conclusion
2-Bromo-3-chloro-4-methylpyridine is a highly versatile and synthetically valuable building

block. Its key attribute is the differential reactivity of its C-Br and C-Cl bonds, which enables

predictable and selective functionalization, particularly via palladium-catalyzed cross-coupling

at the C2-position. This inherent reactivity, combined with the biological relevance of the

resulting substituted pyridine scaffolds, makes it an indispensable tool for chemists engaged in

the design and synthesis of novel pharmaceuticals and agrochemicals. Understanding the

principles of its synthesis and reactivity, as outlined in this guide, is crucial for unlocking its full

potential in creating complex and high-value molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1437285#2-bromo-3-chloro-4-methylpyridine-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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